molecular formula C16H23NO2 B14852265 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14852265
M. Wt: 261.36 g/mol
InChI Key: DYWGCUCRANUUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the third carbon and a hydroxyl group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzamide with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This is followed by the N,N-dimethylation of the resulting intermediate using dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-17(2)16(19)13-8-9-15(18)14(11-13)10-12-6-4-3-5-7-12/h8-9,11-12,18H,3-7,10H2,1-2H3

InChI Key

DYWGCUCRANUUDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.